Cas no 2138076-05-6 (1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine)

1,4-Dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine is a structurally unique pyrazole derivative characterized by a substituted cyclopropyl group at the 3-position. This compound exhibits potential as an intermediate in the synthesis of agrochemicals and pharmaceuticals due to its sterically hindered amine functionality and rigid cyclopropane ring, which may enhance binding specificity or stability in target applications. The presence of methyl groups at the 1- and 4-positions of the pyrazole ring further modifies its electronic and steric properties, potentially influencing reactivity or bioavailability. Its precise physicochemical properties, such as solubility and thermal stability, are contingent on the specific substitution pattern, making it a versatile building block for exploratory research in heterocyclic chemistry.
1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine structure
2138076-05-6 structure
Product name:1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine
CAS No:2138076-05-6
MF:C11H19N3
MW:193.288662195206
CID:6329963
PubChem ID:165499688

1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1152403
    • 1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine
    • 2138076-05-6
    • Inchi: 1S/C11H19N3/c1-7-8(13-14(5)9(7)12)11(4)6-10(11,2)3/h6,12H2,1-5H3
    • InChI Key: JLCKYLDJSMCAPJ-UHFFFAOYSA-N
    • SMILES: N1=C(C(C)=C(N)N1C)C1(C)CC1(C)C

Computed Properties

  • Exact Mass: 193.157897619g/mol
  • Monoisotopic Mass: 193.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8Ų
  • XLogP3: 2.2

1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1152403-0.5g
1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine
2138076-05-6
0.5g
$1124.0 2023-06-09
Enamine
EN300-1152403-0.05g
1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine
2138076-05-6
0.05g
$983.0 2023-06-09
Enamine
EN300-1152403-1.0g
1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine
2138076-05-6
1g
$1172.0 2023-06-09
Enamine
EN300-1152403-5.0g
1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine
2138076-05-6
5g
$3396.0 2023-06-09
Enamine
EN300-1152403-0.1g
1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine
2138076-05-6
0.1g
$1031.0 2023-06-09
Enamine
EN300-1152403-0.25g
1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine
2138076-05-6
0.25g
$1078.0 2023-06-09
Enamine
EN300-1152403-2.5g
1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine
2138076-05-6
2.5g
$2295.0 2023-06-09
Enamine
EN300-1152403-10.0g
1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine
2138076-05-6
10g
$5037.0 2023-06-09

Additional information on 1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine

Research Brief on 1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine (CAS: 2138076-05-6)

1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine (CAS: 2138076-05-6) is a novel pyrazole derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound exhibits a unique structural framework, characterized by a cyclopropyl moiety and a dimethyl-substituted pyrazole ring, which suggests potential bioactivity in various therapeutic areas. Recent studies have focused on its synthesis, pharmacological properties, and possible applications in drug development.

The synthesis of 1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine involves a multi-step process, including cyclopropanation and pyrazole ring formation. Researchers have optimized the reaction conditions to improve yield and purity, making it feasible for large-scale production. The compound's structural uniqueness has prompted investigations into its mechanism of action, particularly its interactions with biological targets such as enzymes and receptors.

Preliminary pharmacological studies indicate that 1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine may exhibit promising activity in modulating specific signaling pathways. For instance, in vitro assays have demonstrated its potential as an inhibitor of certain kinases involved in inflammatory and oncogenic processes. These findings suggest that the compound could be a candidate for further development as a therapeutic agent in diseases such as cancer and autoimmune disorders.

In addition to its pharmacological potential, the compound's physicochemical properties, such as solubility and stability, have been evaluated to assess its suitability for drug formulation. Recent advancements in formulation technology have addressed some of the initial challenges, paving the way for preclinical studies. Researchers are also exploring its pharmacokinetic profile to determine bioavailability and metabolic pathways.

The latest research on 1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine highlights its versatility and potential as a scaffold for further chemical modifications. Structure-activity relationship (SAR) studies are underway to optimize its bioactivity and reduce potential off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its transition from bench to bedside.

In conclusion, 1,4-dimethyl-3-(1,2,2-trimethylcyclopropyl)-1H-pyrazol-5-amine represents a promising compound in the realm of chemical biology and drug discovery. Its unique structure and preliminary bioactivity profile warrant further investigation to fully elucidate its therapeutic potential. Continued research efforts will be crucial in determining its viability as a lead compound for the development of novel pharmaceuticals.

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